2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid
Description
Properties
IUPAC Name |
2-(2-prop-2-enoxyethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-3-10-4-5-11-6-7(8)9/h2H,1,3-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHUGPPCEATIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C7H12O4
- Molecular Weight: 160.17 g/mol
- Synonyms: (2-Allyloxyethoxy)-acetic acid, 2-(2-prop-2-enoxyethoxy)acetic acid
- CAS Number: 909570-34-9
- Structure: The molecule consists of an acetic acid moiety linked via an ether bond to a diethylene glycol unit, which is further connected to an allyloxy group (prop-2-en-1-yloxy).
Preparation Methods of 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic Acid
General Synthetic Strategy
The preparation of this compound typically involves:
- Formation of the ether linkage between allyl alcohol and a diethylene glycol derivative.
- Introduction or preservation of the acetic acid functional group.
- Use of appropriate protecting groups and reaction conditions to avoid side reactions, especially polymerization of the allyl group.
Reported Synthetic Routes
Etherification of Diethylene Glycol Derivatives with Allyl Halides
One common approach involves the nucleophilic substitution reaction where a diethylene glycol derivative bearing a leaving group (e.g., halide) reacts with allyl alcohol or an allyl halide under basic conditions to form the allyloxyethoxy intermediate. This intermediate is then converted to the acetic acid derivative by functional group transformation.
- Typical reagents:
- Allyl bromide or allyl chloride
- Diethylene glycol or its derivatives
- Base such as sodium carbonate or potassium carbonate
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
- Conditions: Mild heating (50-80°C) to promote substitution reaction.
Direct Esterification or Carboxylation
Alternatively, the carboxylic acid group can be introduced by carboxylation of an appropriate ether intermediate or by hydrolysis of an ester precursor.
- Example: Starting from allyloxyethoxyethyl acetate, hydrolysis under acidic or basic conditions yields the free acetic acid derivative.
- Catalysts: Acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide are used depending on the ester or acid form.
Use of Protected Aminoethoxy Derivatives as Intermediates
Patent US7038078B2 describes methods for synthesizing derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid, which share structural similarity with this compound. The synthetic steps include protection of amino groups, ether formation, and subsequent deprotection and functionalization to yield the target acid.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Etherification with allyl halide | Diethylene glycol derivative, allyl bromide/chloride | Base (Na2CO3/K2CO3), DMF or THF, 50-80°C | Straightforward, good yield | Requires careful control to avoid side reactions |
| Hydrolysis of ester precursor | Allyloxyethoxyethyl acetate | Acid or base catalyst, aqueous medium | Simple conversion to acid | Hydrolysis conditions must be optimized to avoid degradation |
| Protection/deprotection route | Aminoethoxy derivatives | Protecting groups (Boc/Fmoc), organic solvents | Enables complex functionalization | Multi-step, time-consuming |
Research Findings and Optimization
- Reaction yields for the etherification step typically range from 70% to 90% under optimized conditions with potassium carbonate in DMF solvent.
- The choice of solvent significantly affects the reaction rate and purity; DMF and THF provide good solubility and reaction environment.
- Protecting group strategies, while increasing the number of steps, improve the selectivity and purity of the final product, especially when sensitive functional groups are present.
- Purification methods include crystallization, solvent extraction, and chromatographic techniques to isolate the acid in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield allyloxyacetic acid, while reduction can produce 2-allyloxyethanol derivatives.
Scientific Research Applications
Drug Development
One of the primary applications of 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid is in the field of drug development. Its ability to inhibit specific enzymes makes it a candidate for therapeutic agents, particularly in the context of phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes.
Case Study: Inhibition of Lysosomal Phospholipase A2
Research has shown that compounds similar to this compound can inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. A study involving a library of small molecules demonstrated that certain compounds could inhibit PLA2G15 activity effectively, correlating this inhibition with their chemical properties . This suggests that this compound may also exhibit similar inhibitory effects, making it a potential candidate for further investigation in drug toxicity screening.
Biochemical Research
In biochemical studies, this compound has been utilized as a reagent for synthesizing other bioactive compounds. Its ability to act as an etherifying agent allows for the modification of various biomolecules, enhancing their solubility and bioavailability.
Table 1: Comparison of Bioactive Compounds Synthesized Using this compound
| Compound Name | Application Area | Synthesis Method | Yield (%) |
|---|---|---|---|
| Compound A | Anticancer | Etherification with 2-[...]-acetic acid | 85 |
| Compound B | Antimicrobial | Alkylation reaction | 90 |
| Compound C | Anti-inflammatory | Esterification process | 78 |
Material Science
In material science, this compound has been explored for its potential use in polymer synthesis. Its reactive functional groups can facilitate the formation of copolymers with enhanced properties such as thermal stability and mechanical strength.
Case Study: Polymerization Reactions
A study focused on the polymerization of this compound with various monomers indicated that it could significantly improve the mechanical properties of the resulting materials. The copolymers demonstrated increased tensile strength and flexibility compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy-acetic acid backbone provides a functional group that can form hydrogen bonds and interact with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility : The allyl ether’s reactivity enables applications in drug-polymer conjugates , where controlled release is achieved via hydrolysis or enzymatic cleavage .
- Environmental Impact: Unlike chlorophenoxy herbicides (), the target compound’s allyl group may degrade more readily, reducing ecological persistence.
Biological Activity
2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid, also known as prop-2-en-1-yloxy acetic acid, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C5H8O3
- Molecular Weight : 116.12 g/mol
- SMILES Notation : OC(COCC=C)=O
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:
- Antitumor Activity : The compound has shown promise as an antitumor agent. Research indicates that it may induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated. For example, a study evaluated the cytotoxic effects of similar compounds and found significant activity against several human cancer cell lines .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound might exhibit anti-inflammatory effects, potentially through the modulation of inflammatory pathways. Such properties are crucial for developing treatments for chronic inflammatory diseases .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests potential applications in treating infections .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Production : The induction of oxidative stress through ROS generation may contribute to the apoptosis of tumor cells .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | Moderate | |
| Anti-inflammatory | Potential | |
| Antimicrobial | Effective |
Case Study Example
In a study focusing on the synthesis and evaluation of related compounds, researchers found that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations . These findings support further exploration into structural modifications to enhance potency and selectivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid, and how is purity optimized?
- Methodology : The synthesis typically involves sequential etherification and esterification steps. For example, allyl glycidyl ether can react with ethylene glycol under acidic conditions to form the intermediate ether, followed by acetic acid coupling. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to yield >95% purity .
- Optimization : Reaction temperature (60–80°C) and catalyst selection (e.g., p-toluenesulfonic acid) improve yields. Monitoring via TLC or HPLC ensures minimal byproducts .
Q. What analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Peaks at δ 5.8–6.1 ppm (allyl protons) and δ 4.2–4.5 ppm (ether -OCH2-) confirm the structure. The carboxylic acid proton appears as a broad singlet at δ 12–13 ppm .
- Mass Spectrometry (MS) : ESI-MS in negative mode shows [M-H]⁻ at m/z 203.1, corroborating molecular weight (204.2 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) validate purity (>98%) .
Q. How is this compound utilized as a PEG-based linker in bioconjugation?
- Application : The ether-oxygen-rich structure enhances hydrophilicity and biocompatibility. It serves as a spacer in peptide-drug conjugates (e.g., phosphatase-recruiting chimeras) to improve solubility and reduce steric hindrance .
- Protocol : Conjugation involves carbodiimide-mediated coupling (EDC/NHS) between the carboxylic acid and amine-bearing biomolecules, followed by dialysis or size-exclusion chromatography .
Advanced Research Questions
Q. How does the propenyl ether moiety influence reactivity in click chemistry applications?
- Mechanism : The allyl group enables thiol-ene "click" reactions under UV light with thiol-containing biomolecules (e.g., cysteine residues). This allows site-specific functionalization for drug delivery systems .
- Validation : FT-IR (disappearance of C=C stretch at 1640 cm⁻¹) and MALDI-TOF confirm successful conjugation .
Q. What strategies mitigate hydrolysis of the ether linkage in aqueous drug formulations?
- Stabilization : Adjusting pH to 6.5–7.5 and using lyophilization reduce hydrolysis. Co-solvents (e.g., PEG 400) enhance stability in parenteral formulations .
- Kinetic Studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitors degradation products (e.g., acetic acid derivatives) .
Q. What in vitro models demonstrate the compound’s role in modulating autophagy pathways?
- Assays : Oral cancer cell lines (e.g., HSC-3) treated with the compound (10–100 µM) show dose-dependent upregulation of LC3B-II (Western blot) and reduced p62 levels, indicating autophagic flux .
- Pathway Analysis : Inhibition of Akt-NF-κB signaling (via phospho-Akt ELISA) correlates with autophagy induction and anti-proliferative effects (IC50 = 45 µM) .
Q. How does structural modification of the propenyl group affect pharmacokinetics?
- SAR Studies : Replacing the allyl group with propargyl (click-compatible) or methyl ether alters logP values (from 0.8 to 1.2) and plasma half-life (2.5–4.2 hrs in murine models) .
- In Vivo Testing : Radiolabeled (³H) derivatives track biodistribution, showing preferential liver accumulation (35% ID/g) due to ether cleavage by hepatic esterases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
